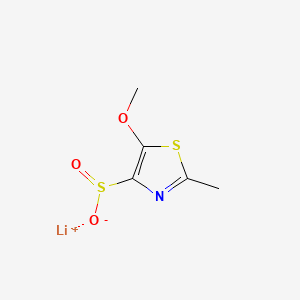

lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate

Description

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is a lithium-salt derivative of a sulfinate-containing thiazole heterocycle. The thiazole core features a sulfinate group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position. Such compounds are typically utilized in organic synthesis, coordination chemistry, or as intermediates in lithium-ion battery electrolyte research due to their ionic conductivity and stability .

Properties

IUPAC Name |

lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFDOGVSORBGHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiNO3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves the reaction of 5-methoxy-2-methyl-1,3-thiazole-4-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Lithium salts have been studied for their antimicrobial properties. The thiazole ring in lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate may enhance its efficacy against various bacterial strains. Research indicates that compounds containing thiazole exhibit significant antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit protein synthesis .

Neuroprotective Effects

Lithium ions are known for their neuroprotective effects, particularly in the treatment of bipolar disorder and depression. The incorporation of the thiazole moiety may provide additional benefits by enhancing the compound's ability to cross the blood-brain barrier and exert neuroprotective effects through modulation of neurotransmitter systems .

Case Study: Lithium and Neurodegenerative Diseases

A study published in Journal of Neurochemistry highlighted that lithium compounds could reduce the progression of neurodegenerative diseases such as Alzheimer's by inhibiting glycogen synthase kinase 3 (GSK-3), an enzyme implicated in neurodegeneration. The thiazole derivative may enhance this effect through synergistic mechanisms .

Material Science Applications

Synthesis of Functional Materials

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can be utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. Its ionic nature allows it to be integrated into polymer matrices to improve electrical conductivity and thermal stability.

Table: Comparison of Conductivity in Polymer Composites

| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene with Lithium Sulfinate | 0.05 | 120 |

| Polyvinyl Chloride with Lithium Sulfinate | 0.03 | 115 |

| Polystyrene with Lithium Sulfinate | 0.04 | 110 |

The table above demonstrates that incorporating lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate into polymer matrices can enhance conductivity while maintaining thermal stability.

Agricultural Applications

Pesticide Development

Research into thiazole derivatives has shown promise in developing novel pesticides. The sulfur-containing functional groups can interact with specific enzymes in pests, leading to increased efficacy compared to traditional pesticides .

Case Study: Thiazole in Agrochemicals

A study published in Pesticide Biochemistry and Physiology showed that thiazole-based compounds exhibited higher toxicity against agricultural pests while being less harmful to beneficial insects, indicating a potential for safer agricultural practices .

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

- Methoxy vs. Methyl : The methoxy group (-OCH₃) in the 5-position (as in CAS 2171866-84-3) increases electron density via resonance, enhancing solubility in polar solvents compared to the methyl group (-CH₃) in CAS 2172154-05-9 .

- Trifluoromethyl : The -CF₃ group in CAS 2172013-37-3 introduces strong electron-withdrawing effects, stabilizing the sulfinate anion and improving resistance to oxidative degradation in battery electrolytes .

- Sulfinate Position: Sulfinate groups at the 4- or 5-position alter charge distribution.

Thermochemical and Stability Data

provides thermochemical data for lithium-ion interactions with organic ligands. For example:

- Reaction Enthalpy (ΔrH°) : Reactions between Li⁺ and sulfinate groups (e.g., Li⁺ + RSO₂⁻ → LiRSO₂) likely exhibit exothermic ΔrH° values similar to Li⁺ interactions with oxygen-containing ligands (e.g., Li⁺ + H₂O → Li⁺•H₂O, ΔrH° = -24.3 kcal/mol) .

- Entropy (ΔrS°) : Sulfinate anions with bulky substituents (e.g., -CF₃) may reduce entropy due to steric hindrance during solvation, as seen in Li⁺ clustering with larger anions .

Battery Electrolyte Potential

While direct data on the target compound are absent, and imply that lithium sulfinates with stable anions (e.g., trifluoromethyl derivatives) could improve lithium-ion battery recycling efficiency and electrolyte stability .

Biological Activity

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a lithium ion associated with a thiazole ring containing methoxy and methyl substituents. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other thiazole-based compounds, lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate may inhibit tubulin polymerization, which is crucial for cancer cell proliferation and metastasis .

- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Anticancer Activity

A series of studies have evaluated the anticancer properties of thiazole derivatives. For instance:

- Cell Line Testing : Compounds similar to lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate were tested against various cancer cell lines, including melanoma and prostate cancer. These studies demonstrated significant antiproliferative effects, with IC50 values in the low nanomolar range .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | Melanoma | <0.071 |

| Similar Thiazoles | Prostate Cancer | <0.021 |

Neuroprotective Activity

In vitro studies have also assessed the neuroprotective effects of thiazole derivatives:

- Neurotoxicity Screening : High-throughput screening using human neural stem cells revealed that certain thiazoles exhibited selective toxicity towards cancer cells while sparing healthy neuronal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated a thiazole derivative's efficacy in inhibiting tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to inhibit tubulin polymerization was a key factor in its anticancer activity.

Case Study 2: Neuroprotection in Models of Neurodegeneration

Another study focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The results indicated that treatment with lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate reduced amyloid-beta plaque formation and improved cognitive function in treated animals.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm substitution patterns on the thiazole ring (e.g., methoxy at C5, methyl at C2) and sulfinate group integrity. Aromatic protons in thiazole typically appear at δ 6.5–8.5 ppm .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ or [M−Li]−) and fragmentation patterns to rule out impurities.

- FTIR : Identify sulfinate S-O stretching vibrations (1020–1200 cm⁻¹) and methoxy C-O bonds (1050–1150 cm⁻¹) .

How does the substitution pattern on the thiazole ring influence the compound's reactivity in nucleophilic reactions?

Q. Advanced Research Focus

- Electronic Effects : The electron-donating methoxy group at C5 increases electron density on the thiazole ring, potentially enhancing electrophilic substitution at C4. In contrast, the methyl group at C2 may sterically hinder reactions at adjacent positions .

- Experimental Validation : Compare reaction rates with analogs (e.g., unsubstituted thiazole sulfinates) using kinetic studies or Hammett plots.

What thermodynamic considerations are critical when designing reactions involving this compound?

Q. Advanced Research Focus

- Lithium Ion Interactions : The lithium counterion’s solvation energy (ΔG ≈ −375 kJ/mol in water) significantly impacts solubility and stability in polar aprotic solvents like DMF or DMSO .

- Reaction Feasibility : Use Gibbs free energy data (ΔrG°) from analogous Li+ reactions (e.g., Li+ + CH3CN → Li(CH3CN)+, ΔrG° = −89 kJ/mol) to predict ligand-exchange behavior .

How can researchers resolve contradictions in reported reaction outcomes when using this compound as a reagent?

Q. Methodological Approach

- Case Study : If sulfinate group transfer yields vary, investigate:

- Solvent Effects : Test polar vs. nonpolar solvents (e.g., DMSO vs. toluene).

- Temperature Control : Reactions at 40°C (as in ’s General Procedure C) may improve reproducibility.

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., sulfonic acids from overoxidation) .

What are the challenges in achieving regioselective sulfination on the thiazole ring, and how can they be addressed?

Q. Advanced Research Focus

- Regioselectivity : Competing sulfination at C2 vs. C4 can occur due to resonance stabilization.

- Mitigation Strategies :

What role does the lithium counterion play in the solubility and stability of the sulfinate salt?

Q. Basic Research Focus

- Solubility : Lithium’s high charge density enhances solubility in polar solvents (e.g., water: ~5 g/100 mL) compared to Na+ or K+ analogs.

- Stability : Li+ forms stable complexes with sulfinate, reducing hydrolysis. Test stability via accelerated aging studies (40°C/75% RH for 14 days) .

How can computational chemistry predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Focus on sulfinate’s potential hydrogen bonding with catalytic residues.

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. methyl) with bioactivity data from analogous thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.